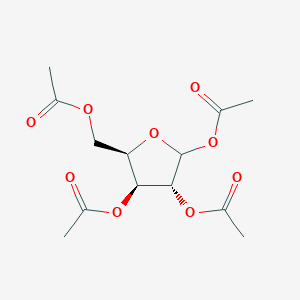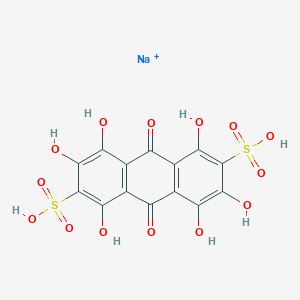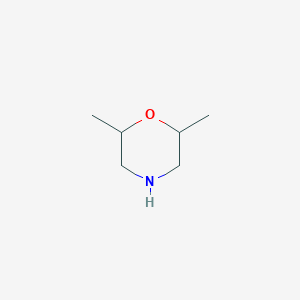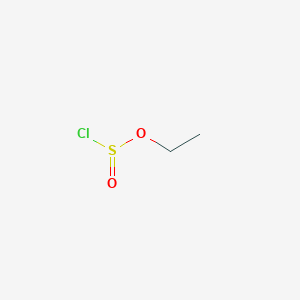
1,2,3,5-tetra-O-acetyl-D-xylofuranose
Vue d'ensemble
Description
1,2,3,5-Tetra-O-acetyl-D-xylofuranose (TAX) is a monosaccharide derivative that belongs to the furanose family. It is a starting material for the synthesis of nucleosides . This compound is extensively employed in the biomedical sector and plays a pivotal role in the advancement of pharmaceutical agents targeting an array of ailments such as cancer, inflammation, and microbial infections .
Synthesis Analysis
TAX is synthesized from D-xylose, which is a common component of plant polysaccharides. It is a starting material for the synthesis of nucleosides . A greener biocatalytic approach has been used for the synthesis of nucleosides and their precursors .Molecular Structure Analysis
The molecular formula of TAX is C13H18O9 . The formal name is 1,2,3,5-tetraacetate D-xylofuranose . The InChi Code is InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 .Chemical Reactions Analysis
As a starting material for the synthesis of nucleosides, TAX plays a crucial role in the uncovering and synthesis of curative remedies . It is extensively employed in the biomedical sector .Physical And Chemical Properties Analysis
TAX has a molecular weight of 318.3 . It is a neat oil in formulation . It has a solubility of 30 mg/ml in DMF, 15 mg/ml in DMSO and Ethanol, and 10 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique
Crystallographic Analysis : The X-ray crystallographic analysis of a compound related to 1,2,3,5-tetra-O-acetyl-D-xylofuranose provided insights into its molecular structure and favored conformations in solution (Luger et al., 1985).
Solid State Transformations : Research on the solid-state transformations of tetra-acetyl-D-ribofuranose, a related compound, offered insights into its physical properties (Patterson & Groshens, 1954).
Nucleophilic Ring Opening : Studies have shown the reactivity of the oxetane ring in related D-xylofuranose compounds, highlighting their potential in synthesizing specific derivatives (Hadžić et al., 2001).
Synthesis of Antithrombotic Agents : The compound has been used in the synthesis of D-xylopyranose derivatives with antithrombotic activity, demonstrating its application in medicinal chemistry (Bozo et al., 1998).
Blood Anticoagulant Synthesis : It's been instrumental in synthesizing branched D-xylofuranan, which was then converted into a blood anticoagulant (Yoshida et al., 1988).
Chemical Synthesis Processes : The compound has been used in various chemical synthesis processes, such as in the stannic chloride-catalyzed condensation reaction (Cupps et al., 1983).
Direct Preparation from Corncobs : A novel synthesis starting from corncobs demonstrated its potential for industrial-scale production (Popsavin et al., 1994).
Synthesis of Labeled Derivatives : It has been used to synthesize tritium-labeled D-xylose derivatives, relevant in radiochemical studies (Bochkov & Rodionov, 1975).
Glycosylation Studies : Research on AuIII-Halide/Phenylacetylene-Catalysed Glycosylations used derivatives of 1,2,3,5-tetra-O-acetyl-D-xylofuranose as glycosyl donors (Mallick et al., 2016).
Phosphinothioyl Group Studies : The compound's derivatives have been studied for their structural and spectroscopic properties, particularly those with a phosphinothioyl group (Hanaya et al., 1988).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-tetra-O-acetyl-D-xylofuranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)